molecular formula C16H24N6O2 B6923599 N-[[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]methyl]-6-[ethyl(propyl)amino]pyridine-3-carboxamide

N-[[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]methyl]-6-[ethyl(propyl)amino]pyridine-3-carboxamide

Cat. No.: B6923599
M. Wt: 332.40 g/mol
InChI Key: IOVRRSVJWWMRDH-UHFFFAOYSA-N
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Description

N-[[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]methyl]-6-[ethyl(propyl)amino]pyridine-3-carboxamide is a complex organic compound characterized by its unique chemical structure and potential applications in various scientific fields. This compound features a pyridine ring substituted at multiple positions, including a 1,2,4-oxadiazole ring and a dimethylamino group, which contribute to its distinctive properties.

Properties

IUPAC Name

N-[[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]methyl]-6-[ethyl(propyl)amino]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N6O2/c1-5-9-22(6-2)13-8-7-12(10-17-13)15(23)18-11-14-19-16(20-24-14)21(3)4/h7-8,10H,5-6,9,11H2,1-4H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOVRRSVJWWMRDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC)C1=NC=C(C=C1)C(=O)NCC2=NC(=NO2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]methyl]-6-[ethyl(propyl)amino]pyridine-3-carboxamide typically involves multi-step organic reactions.

  • Step 1: The preparation of the 1,2,4-oxadiazole ring from appropriate precursors.

  • Step 2: Introduction of the dimethylamino group to form the intermediate compound.

  • Step 3: Coupling of the 1,2,4-oxadiazole intermediate with the pyridine ring, followed by the addition of ethyl(propyl)amino groups.

These reactions typically require specific catalysts, solvents, and controlled reaction conditions to achieve the desired product.

Industrial Production Methods

For large-scale production, these methods are optimized for efficiency and yield. Industrial production might involve:

  • Continuous flow reactions to enhance throughput and control.

  • The use of greener solvents and catalytic systems to minimize environmental impact.

  • Purification steps such as crystallization or chromatography to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

N-[[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]methyl]-6-[ethyl(propyl)amino]pyridine-3-carboxamide can participate in various chemical reactions:

  • Oxidation: Undergoes oxidation at specific sites, potentially forming new oxides.

  • Reduction: Can be reduced to form amines or alcohols, depending on the conditions.

  • Substitution: Involves replacement of functional groups, which may yield various derivatives.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

  • Reducing Agents: Lithium aluminum hydride (LiAlH4), hydrogen gas with palladium on carbon (H2/Pd-C).

  • Substitution Reagents: Alkyl halides, acids, and bases.

Major Products

The products depend on the reaction conditions but may include oxadiazole derivatives, amines, and substituted pyridines.

Scientific Research Applications

N-[[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]methyl]-6-[ethyl(propyl)amino]pyridine-3-carboxamide has a broad range of applications:

  • Chemistry: Used as a building block for synthesizing other complex molecules and materials.

  • Biology: Explored for its potential interactions with biological macromolecules, which could be significant for drug development.

  • Medicine: Investigated for therapeutic potentials, including as a lead compound for developing new pharmaceuticals.

  • Industry: Utilized in the manufacture of specialized polymers, coatings, and other materials with specific properties.

Mechanism of Action

The mechanism by which N-[[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]methyl]-6-[ethyl(propyl)amino]pyridine-3-carboxamide exerts its effects involves:

  • Molecular Targets: Binding to specific proteins or nucleic acids, influencing their function.

  • Pathways: Modulating signaling pathways, enzyme activity, or gene expression.

These interactions can lead to various biological effects, depending on the context in which the compound is used.

Comparison with Similar Compounds

N-[[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]methyl]-6-[ethyl(propyl)amino]pyridine-3-carboxamide is unique due to its combined functional groups and structural features. Similar compounds might include:

  • N-[[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]methyl]pyridine derivatives: Different substituents on the pyridine ring.

  • 6-[ethyl(propyl)amino]pyridine-3-carboxamide derivatives: Variations in the attached 1,2,4-oxadiazole moiety.

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